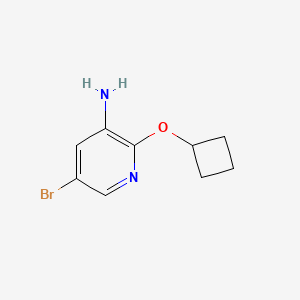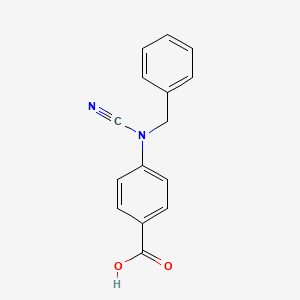![molecular formula C9H14N2O B13086739 2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-Spiro[bicyclo[221]heptane-2,3’-[1,4]oxazole]-5’-amine is a complex organic compound featuring a spiro linkage between a bicyclic heptane and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic heptane structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the bicyclic structure.
Substitution: Various substitution reactions can introduce different substituents on the oxazole or bicyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the oxazole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic heptane structure but differ in the functional groups attached.
Oxazole derivatives: Compounds with the oxazole ring but different substituents or linkages.
Uniqueness
2’H-Spiro[bicyclo[2.2.1]heptane-2,3’-[1,4]oxazole]-5’-amine is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[5H-1,3-oxazole-4,2'-bicyclo[2.2.1]heptane]-2-amine |
InChI |
InChI=1S/C9H14N2O/c10-8-11-9(5-12-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H2,10,11) |
InChI Key |
PLEXTNXPFNWAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC23COC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
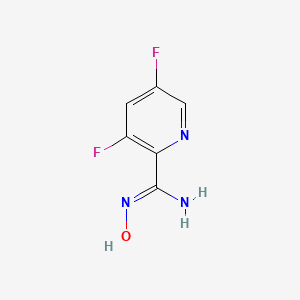
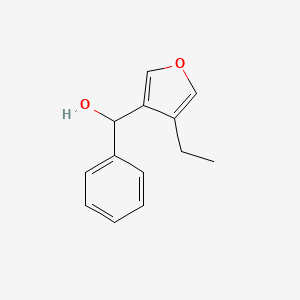
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)



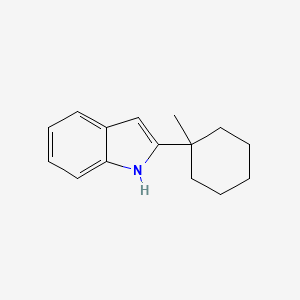
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
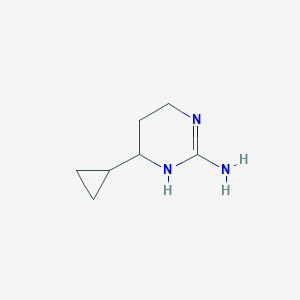
![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)

